molecular formula C4H10ClNS B6182455 rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans CAS No. 2613299-47-9

rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans

Cat. No.: B6182455
CAS No.: 2613299-47-9
M. Wt: 139.6
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Description

rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring with an amino group and a thiol group in a trans configuration. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are functionalized with amino and thiol groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, primary amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-aminocyclohexan-1-ol, trans
  • rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans
  • rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans

Uniqueness

rac-(1R,2R)-2-aminocyclobutane-1-thiol hydrochloride, trans is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

2613299-47-9

Molecular Formula

C4H10ClNS

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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